Methyl 2-(6-cyanopyridin-3-yl)acetate

Description

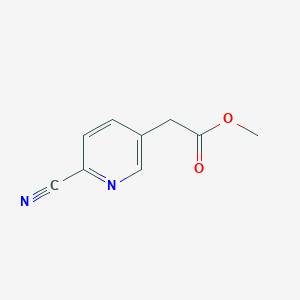

Methyl 2-(6-cyanopyridin-3-yl)acetate (CAS: CID 86721980) is a pyridine derivative with the molecular formula C₉H₈N₂O₂. Its structure features a cyano group at the 6-position of the pyridine ring and a methyl ester moiety at the 3-position (Figure 1). Key identifiers include:

- SMILES: COC(=O)CC1=CN=C(C=C1)C#N

- InChI: InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-8(5-10)11-6-7/h2-3,6H,4H2,1H3

- InChIKey: ZCLDOBFRDURULQ-UHFFFAOYSA-N

Collision cross-section (CCS) values for its ionized forms, determined via predictive modeling, are as follows:

| Ion Form | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.06586 | 137.8 |

| [M+Na]⁺ | 199.04780 | 149.7 |

| [M+NH₄]⁺ | 194.09240 | 141.8 |

| [M-H]⁻ | 175.05130 | 131.4 |

These data suggest moderate polarity and compact molecular geometry .

Properties

IUPAC Name |

methyl 2-(6-cyanopyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-8(5-10)11-6-7/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLDOBFRDURULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428761-18-5 | |

| Record name | methyl 2-(6-cyanopyridin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-cyanopyridin-3-yl)acetate typically involves the reaction of 6-cyanopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of Methyl 2-(6-cyanopyridin-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-cyanopyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(6-cyanopyridin-3-yl)acetic acid.

Reduction: Formation of 2-(6-aminopyridin-3-yl)acetate.

Substitution: Formation of various amides or alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Common Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts to 2-(6-cyanopyridin-3-yl)acetic acid.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution : The ester group can react with nucleophiles to form different derivatives.

Chemistry

Methyl 2-(6-cyanopyridin-3-yl)acetate serves as a valuable intermediate in organic synthesis. It is particularly useful for developing heterocyclic compounds and more complex organic molecules.

Biology

In biological research, this compound is explored for its potential as a building block in synthesizing biologically active compounds. Its structural features enable it to interact with various biological targets, making it a candidate for studying enzyme inhibitors and receptor ligands.

Medicine

The compound has significant potential in drug discovery and development. Its unique structure allows it to act as a ligand, modulating the activity of enzymes or receptors involved in various biological pathways. Investigations into its therapeutic properties have revealed promising results in the context of cancer treatment and other diseases .

Case Study 1: Antitumor Activity

A study assessed the cytotoxic effects of methyl 2-(6-cyanopyridin-3-yl)acetate on various cancer cell lines. The findings indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induces apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 10 | Inhibits cell cycle progression |

| HeLa (Cervical Cancer) | 12 | Promotes oxidative stress |

These results suggest that the compound may inhibit tumor growth by inducing programmed cell death and disrupting cell cycle progression.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. Methyl 2-(6-cyanopyridin-3-yl)acetate was shown to effectively inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders .

Unique Features Compared to Similar Compounds

Methyl 2-(6-cyanopyridin-3-yl)acetate can be compared with other cyanopyridine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(6-cyanopyridin-2-yl)acetate | Similar structure with different substitution pattern | Varies in reactivity |

| Methyl 2-(5-cyanopyridin-3-yl)acetate | Cyano group at the 5-position | Different biological activity |

| Methyl 2-(4-cyanopyridin-3-yl)acetate | Methyl substitution at position four | Altered pharmacological properties |

The specific substitution pattern on the pyridine ring of methyl 2-(6-cyanopyridin-3-yl)acetate influences its chemical reactivity and biological activity, making it a unique candidate for targeted synthesis and research applications.

Mechanism of Action

The mechanism of action of Methyl 2-(6-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group is particularly reactive and can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Chloro vs. Cyano Substituents

- Methyl 2-(6-chloropyridin-3-yl)acetate (similarity: 0.92, CAS: 197376-47-9) replaces the cyano group with chlorine.

- Ethyl 6-chloropyridine-3-acetate (similarity: 0.89, CAS: 1201924-32-4) features an ethyl ester instead of methyl, which may enhance lipophilicity (logP increase ~0.5–1.0) but reduce metabolic stability .

Methoxy vs. Cyano Substituents

- Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 943541-27-3) substitutes cyano with methoxy, introducing electron-donating properties.

Oxo vs. Cyano Substituents

- Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (CAS: 1546506-43-7) replaces cyano with a ketone, enabling keto-enol tautomerism. This structural flexibility may influence solubility and coordination chemistry .

Functional Group Variations

Ester vs. Amide

- 2-(6-Chloropyridin-3-yl)acetamide (similarity: 0.77, CAS: 433336-90-4) replaces the ester with an amide.

Methyl vs. Ethyl Esters

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: N/A) demonstrates how ethyl esters can alter pharmacokinetics, as seen in delayed hydrolysis rates compared to methyl esters .

Electronic and Reactivity Profiles

- Cyano Group: Strong electron-withdrawing effect (−I, −M) activates the pyridine ring for electrophilic substitution at the 2- and 4-positions .

- Chloro Group: Moderate −I effect with weaker −M, leading to less pronounced ring activation .

- Methoxy Group : Electron-donating (+M) effect deactivates the ring but directs electrophiles to the 2-position .

Biological Activity

Methyl 2-(6-cyanopyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of methyl 2-(6-cyanopyridin-3-yl)acetate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group in the compound is particularly reactive, allowing it to participate in various biochemical pathways, which may influence cellular processes. It has been found that this compound can act as a ligand, modulating the activity of enzymes involved in cell proliferation and other critical biological functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-(6-cyanopyridin-3-yl)acetate. In vitro assays demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against breast cancer cell lines, with IC50 values indicating potent efficacy . The compound's mechanism may involve the inhibition of specific proteins associated with cancer progression.

Antimicrobial Activity

Methyl 2-(6-cyanopyridin-3-yl)acetate has also been investigated for its antimicrobial properties . Research indicates that it possesses moderate activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Antiproliferative Activity

A study conducted on various derivatives of methyl 2-(6-cyanopyridin-3-yl)acetate revealed that modifications to the pyridine ring significantly affect its biological activity. For example, derivatives with additional functional groups showed enhanced antiproliferative effects against MDA-MB-231 breast cancer cells compared to the parent compound.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Methyl 2-(6-cyanopyridin-3-yl)acetate | 5.0 | MDA-MB-231 |

| Derivative A | 1.5 | MDA-MB-231 |

| Derivative B | 3.0 | MCF7 |

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action , methyl 2-(6-cyanopyridin-3-yl)acetate was shown to inhibit the activity of key enzymes involved in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Q & A

Q. What are the key synthetic routes for Methyl 2-(6-cyanopyridin-3-yl)acetate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling a pyridine derivative (e.g., 6-cyanopyridin-3-ylmethanol) with methyl acetyl chloride under controlled acidic or basic conditions. Reaction optimization should focus on:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

Yield improvements (>80%) are achievable via iterative recrystallization using ethanol/water mixtures, as demonstrated for structurally similar esters .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- NMR : H and C NMR are critical for confirming the ester group (δ ~3.7 ppm for methoxy, δ ~170 ppm for carbonyl) and pyridine ring substitution patterns. Overlapping signals may arise due to rotational isomerism; variable-temperature NMR (VT-NMR) can resolve ambiguities .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (calc. for CHNO: 178.18) and detect fragmentation patterns (e.g., loss of –OCH at m/z 147) .

- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the cyano and ester groups in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic substitution : Cyano groups direct electrophiles to the pyridine ring’s meta-position, while ester groups activate ortho/para positions.

- Nucleophilic attack : The ester carbonyl is susceptible to hydrolysis; transition-state modeling identifies optimal pH and nucleophiles (e.g., hydroxide vs. amines) .

- Solvent effects : COSMO-RS simulations predict solubility trends in DMSO vs. THF, aiding reaction design .

Q. What strategies resolve contradictions in NMR data due to rotational isomerism or solvent effects?

- Dynamic NMR analysis : Monitor coalescence temperatures to determine rotational barriers (e.g., ester methoxy group rotation at ~50°C in DMSO-d) .

- Deuteration experiments : Exchangeable protons (e.g., residual –OH in crude samples) can be identified via DO shaking.

- Paramagnetic additives : Adding Cr(acac) simplifies splitting in C NMR by reducing relaxation times .

Methodological Considerations

Q. How should researchers handle stability and storage challenges for this compound?

- Storage : Store at –20°C in amber vials under inert gas (N or Ar) to prevent ester hydrolysis or cyanohydrin formation.

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

- Safety : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315-H319-H335 hazard codes) .

Q. What purification techniques are optimal for removing byproducts from synthetic batches?

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted pyridine precursors.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 85–87°C), verified via DSC .

- Distillation : For volatile impurities, short-path distillation under reduced pressure (50–60°C, 10 mmHg) is effective .

Data Contradiction Analysis

Q. How can discrepancies in LogD/pKa values impact solubility predictions?

Experimental LogD (pH 7.4: ~0.93) may conflict with computational predictions due to:

- Ionization effects : The pyridine nitrogen (pKa ~2.5) remains protonated in acidic media, altering solubility.

- Counterion interactions : Sodium or potassium salts (e.g., from hydrolysis) increase aqueous solubility. Validate via shake-flask assays .

Experimental Design for Derivative Synthesis

Q. What protocols enable selective functionalization of the pyridine ring without ester cleavage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.